Solifenacin N-oxide
Description
Solifenacin N-Oxide is a pharmacologically inactive metabolite and degradation product of solifenacin succinate, a selective antimuscarinic agent used to treat overactive bladder (OAB) syndrome. It is formed via N-oxidation of the quinuclidine ring during hepatic metabolism or oxidative degradation of the parent drug . Structurally, it differs from solifenacin by the addition of an oxygen atom to the quinuclidine nitrogen, resulting in a molecular formula of C23H26N2O3 and a molecular weight of 378.47 g/mol . This compound is identified as a key impurity in pharmaceutical formulations, particularly under oxidative stress conditions (e.g., exposure to hydrogen peroxide), where it accounts for up to 20% degradation of solifenacin .
Properties
IUPAC Name |
[(3R)-1-oxido-1-azoniabicyclo[2.2.2]octan-3-yl] (1S)-1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O3/c26-23(28-21-16-25(27)14-11-18(21)12-15-25)24-13-10-17-6-4-5-9-20(17)22(24)19-7-2-1-3-8-19/h1-9,18,21-22H,10-16H2/t18?,21-,22-,25?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNHAPLMCCXMFAI-QYYKVDRLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C[N+]2(CCC1C(C2)OC(=O)N3CCC4=CC=CC=C4C3C5=CC=CC=C5)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[N+]2(CCC1[C@H](C2)OC(=O)N3CCC4=CC=CC=C4[C@@H]3C5=CC=CC=C5)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
180272-28-0 | |
| Record name | Solifenacin N1-oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0180272280 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SOLIFENACIN N1-OXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/67V0THE6SU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Mechanism of Action
Target of Action
Solifenacin N-Oxide, also known as Solifenacin (m2) or Solifenacin N1-oxide, primarily targets the M2 and M3 muscarinic receptors . These receptors play a crucial role in the functioning of the bladder.
Mode of Action
This compound is a competitive muscarinic receptor antagonist . It has the highest affinity for M3, M1, and M2 muscarinic receptors. Approximately 80% of the muscarinic receptors in the bladder are M2, while 20% are M3. Solifenacin’s antagonism of the M3 receptor prevents contraction of the detrusor muscle, while antagonism of the M2 receptor may prevent contraction of smooth muscle in the bladder.
Biochemical Pathways
This compound undergoes N-oxidation at the quinuclidin ring by cytochrome P450. The tetrahydroisoquinolone ring is 4R-hydroxylated by CYP3A4, CYP1A1, and CYP2D6. A 4R-hydroxy N-oxide metabolite is also formed by CYP3A4. Finally, solifenacin can undergo direct glucuronidation.
Pharmacokinetics
This compound is eliminated mainly through hepatic metabolism via cytochrome P450 (CYP) 3A4, with about only 7% (3–13%) of the dose being excreted unchanged in the urine. In healthy adults, total clearance of solifenacin amounts to 7–14 L/h. The terminal elimination half-life ranges from 33 to 85 hours, permitting once-daily administration. Urinary excretion plays a minor role in the elimination of solifenacin, resulting in renal clearance of 0.67–1.51 L/h.
Result of Action
The antagonism of the M2 and M3 muscarinic receptors in the bladder by this compound results in the treatment of an overactive bladder. It may help with incontinence, urinary frequency, and urinary urgency.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, exposure to solifenacin is increased about 1.2-fold in elderly subjects and about 2-fold in subjects with moderate hepatic and severe renal impairment, as well as by coadministration of the potent CYP3A4 inhibitor ketoconazole 200 mg/day. Therefore, these factors should be considered when prescribing this compound.
Biochemical Analysis
Biochemical Properties
Solifenacin N-Oxide interacts with various enzymes and proteins. It undergoes N-oxidation at the quinuclidin ring by cytochrome P450. The tetrahydroisoquinoline ring is 4R-hydroxylated by CYP3A4, CYP1A1, and CYP2D6. A 4R-hydroxy N-oxide metabolite is also formed by CYP3A4. Finally, Solifenacin can undergo direct glucuronidation.
Cellular Effects
The cellular effects of this compound are not fully understood. Its parent compound, Solifenacin, is known to have effects on various types of cells and cellular processes. It influences cell function by acting as a competitive muscarinic acetylcholine receptor antagonist.
Molecular Mechanism
It is known that Solifenacin, the parent compound, exerts its effects at the molecular level by competitively antagonizing muscarinic acetylcholine receptors.
Temporal Effects in Laboratory Settings
Studies on Solifenacin have shown that peak plasma levels of Solifenacin are reached within 3 to 8 hours after administration.
Dosage Effects in Animal Models
Studies on Solifenacin have shown that it has high absolute bioavailability of about 90%, which does not decrease with concomitant food intake.
Metabolic Pathways
This compound is involved in several metabolic pathways. It undergoes N-oxidation at the quinuclidin ring by cytochrome P450. The tetrahydroisoquinoline ring is 4R-hydroxylated by CYP3A4, CYP1A1, and CYP2D6. A 4R-hydroxy N-oxide metabolite is also formed by CYP3A4. Finally, Solifenacin can undergo direct glucuronidation.
Transport and Distribution
It is known that Solifenacin, the parent compound, has an apparent volume of distribution of 600 L and is 93–96% plasma protein bound.
Subcellular Localization
It is known that Solifenacin, the parent compound, probably crosses the blood-brain barrier.
Biological Activity
Solifenacin N-Oxide is a metabolite of solifenacin, a competitive muscarinic receptor antagonist primarily used to treat overactive bladder (OAB) and neurogenic detrusor overactivity (NDO). Understanding the biological activity of this compound is crucial for assessing its pharmacological profile and potential clinical implications. This article reviews the metabolism, pharmacokinetics, efficacy, and safety of this compound, supported by relevant data tables and case studies.
Metabolism and Pharmacokinetics
Solifenacin is predominantly metabolized in the liver via cytochrome P450 enzymes, leading to several metabolites, including this compound (M2), 4R-hydroxy-solifenacin (M3), 4R-hydroxy-N-oxide (M4), and N-glucuronide (M5) . Among these, only solifenacin and the 4R-hydroxy metabolite exhibit pharmacological activity. The N-oxide metabolite is primarily inactive, with less than 15% of the administered dose recovered in urine as intact solifenacin .
Table 1: Metabolites of Solifenacin
| Metabolite | Activity | Route of Elimination | Percentage Excreted |
|---|---|---|---|
| Solifenacin | Active | Urine | <15% |
| This compound (M2) | Inactive | Urine | 18% |
| 4R-Hydroxy-Solifenacin (M3) | Active | Urine | 9% |
| 4R-Hydroxy-N-Oxide (M4) | Inactive | Urine | 8% |
Solifenacin acts primarily on the M3 muscarinic receptors located in the bladder detrusor muscle. By inhibiting these receptors, solifenacin reduces involuntary bladder contractions, thereby alleviating symptoms associated with OAB and NDO . The pharmacological action of solifenacin is supported by clinical evidence demonstrating significant improvements in urinary urgency and frequency.
Efficacy in Clinical Trials
Clinical studies have consistently shown that solifenacin significantly improves symptoms of OAB. A notable study involving 739 patients demonstrated that solifenacin at doses of 5 mg or 10 mg daily resulted in significant reductions in daily urgency episodes compared to placebo .
Table 2: Summary of Clinical Trial Outcomes
Safety Profile
The safety profile of solifenacin has been evaluated through various studies. Common adverse effects include dry mouth, constipation, and urinary retention. Serious adverse events were rare but included cases such as colonic obstruction . Importantly, short-term studies have indicated that solifenacin does not significantly impair cognitive function, even though it interacts with brain M1 receptors .
Case Studies
- Pediatric Application : In pediatric populations with neurogenic detrusor overactivity, solifenacin has shown efficacy in improving bladder capacity and reducing urinary urgency. Phase III trials indicated that treatment led to significant improvements in urodynamic measures .
- Long-term Use : A long-term follow-up study assessed patients on solifenacin for over a year. Results indicated sustained efficacy in managing OAB symptoms without a significant increase in adverse effects compared to initial treatment phases .
Scientific Research Applications
Pharmacological Mechanism of Action
Solifenacin acts by selectively blocking muscarinic M3 receptors in the bladder, which reduces involuntary detrusor contractions and alleviates symptoms associated with OAB. The N-oxide form, while less pharmacologically active than solifenacin itself, plays a crucial role in the drug's metabolism and pharmacokinetics. Understanding its formation and effects is essential for optimizing therapeutic strategies.
Treatment of Overactive Bladder
Solifenacin is primarily indicated for the management of OAB. Clinical studies have shown that it significantly reduces urinary urgency and frequency, improving patients' quality of life. The efficacy of solifenacin has been demonstrated in multiple randomized controlled trials, where it outperformed placebo and showed comparable effectiveness to other antimuscarinics like oxybutynin .
Pediatric Applications
Recent developments have explored the use of solifenacin in pediatric populations suffering from neurogenic detrusor overactivity (NDO). A series of clinical trials evaluated the pharmacokinetics and safety of solifenacin succinate oral suspension in children aged 2 to 18 years. Results indicated that solifenacin effectively manages NDO symptoms, with pharmacokinetic profiles supporting its use in younger patients .
Pharmacokinetics and Metabolism
The metabolism of solifenacin involves several pathways, with Solifenacin N-Oxide being one of the major metabolites identified in urine following administration. Studies indicate that approximately 69% of solifenacin is excreted in urine as metabolites, primarily as N-oxide and 4R-hydroxy derivatives .
Key Pharmacokinetic Parameters
| Parameter | Value |
|---|---|
| Absorption Time (Tmax) | 3 to 6 hours |
| Elimination Half-life | ~26.4 hours |
| Major Metabolites | N-Oxide, 4R-Hydroxy |
Stability and Formulation Considerations
The stability of solifenacin formulations can be affected by its degradation into this compound. Recent studies have focused on developing formulations that minimize this degradation to maintain efficacy. For instance, novel oral dosage forms have been designed to enhance stability while ensuring bioequivalence to existing products like VESIcare® .
Efficacy in Adults
In a clinical trial comparing solifenacin with oxybutynin, solifenacin demonstrated superior efficacy in managing OAB symptoms without significant cognitive impairment .
Pediatric Efficacy
A phase 3 trial involving pediatric patients with NDO showed that solifenacin significantly reduced urgency episodes compared to baseline measurements, supporting its use in this demographic .
Comparison with Similar Compounds
Comparison with Similar Compounds
Metabolite Profile of Solifenacin vs. Other Antimuscarinics
Solifenacin N-Oxide is one of several metabolites of solifenacin, alongside 4R-hydroxy solifenacin (a minor active metabolite) and N-glucuronide conjugates. Unlike fesoterodine, which is metabolized to the active 5-hydroxymethyl tolterodine (5-HMT), this compound is pharmacologically inert, minimizing its contribution to systemic effects or adverse events (AEs) . In contrast, tolterodine is metabolized to a less active 5-HMT derivative, while darifenacin undergoes hydroxylation without forming significant N-oxides .
Chemical and Physicochemical Properties
| Property | This compound | Solifenacin (Parent) | Trospium (Hydrophilic Antimuscarinic) |
|---|---|---|---|
| Molecular Weight | 378.47 g/mol | 362.46 g/mol | 392.3 g/mol |
| log D (lipophilicity) | Not reported | 3.6–4.9 (moderate) | −1.22 (low) |
| CNS Penetration | Likely reduced | Moderate | Negligible |
| Hydrogen Bonding | 3 donors/acceptors | 3 donors/acceptors | 4 donors/acceptors |
Degradation Pathways vs. Other N-Oxides
This compound is generated via oxidative degradation, a common pathway for amines. Comparatively:
- Sorafenib N-Oxide : An active metabolite of sorafenib, contributing to its antitumor activity .
- Isoverticine-β-N-Oxide : A bioactive alkaloid N-oxide with reduced toxicity compared to its parent compound .
- 4-Methylmorpholine N-Oxide : Rapidly reduced by diboron reagents, unlike this compound, which is more stable under similar conditions .
This compound’s inactivity distinguishes it from other N-oxides, making it a benign byproduct in drug metabolism.
Key Research Findings
- Stability Studies : Solifenacin degrades by 80% under 3% H2O2 (oxidative conditions), with N-Oxide as a major byproduct .
- Pharmacokinetics : After oral dosing, 69% of solifenacin-derived radioactivity is excreted in urine, with N-Oxide as a primary metabolite .
- Clinical Impact : The inert nature of this compound avoids additive AEs, unlike active metabolites of other antimuscarinics (e.g., 5-HMT from fesoterodine) .
Preparation Methods
Role of 3-Chloroperbenzoic Acid
mCPBA acts as an electrophilic oxidizing agent, transferring an oxygen atom to the nitrogen center of solifenacin. The reaction proceeds via a two-step mechanism: (1) formation of an oxaziridine intermediate and (2) rearrangement to the N-oxide. Sodium bicarbonate neutralizes the hydrochloric acid generated during mCPBA decomposition, preventing protonation of the amine and ensuring reaction efficiency.
Solvent and Temperature Effects
Dichloromethane’s low polarity and high volatility facilitate rapid mixing and easy removal post-reaction. Elevated temperatures (>25°C) risk over-oxidation or decomposition, while temperatures below 10°C slow reaction kinetics. The optimal range of 10°C–20°C balances speed and selectivity.
Alternative Oxidizing Agents
While mCPBA is the standard oxidant, other peracids (e.g., meta-chloroperbenzoic acid) may be explored. However, no alternative methods are documented in the reviewed literature, underscoring the reliability of the mCPBA-based approach.
Industrial-Scale Synthesis Considerations
Scaling this compound synthesis requires modifications to accommodate larger batches. Patent data on solifenacin succinate production offers insights into relevant industrial practices:
Crystallization and Filtration
Post-reaction, the product is isolated via vacuum filtration. Industrial processes often employ continuous filtration systems to handle slurries efficiently. Washing with cold DCM (5°C–10°C) removes impurities without significant product loss.
Drying Conditions
Lyophilization or tray drying at 50°C under vacuum (<30 mmHg) ensures residual solvent removal while preventing thermal degradation.
Q & A
Q. How can researchers structure a manuscript to highlight this compound’s novel contributions to anticholinergic therapy?
- Answer : Use a structured abstract emphasizing hypothesis, methods, and key findings. In the discussion, contextualize results against existing literature (e.g., compare metabolic stability to Tolterodine N-Oxide). Follow journal-specific guidelines (e.g., Beilstein Journal’s requirements for experimental details and data availability statements) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
